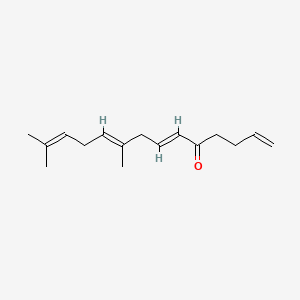
1,6,9,12-Tetradecatetraen-5-one, 9,13-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6,9,12-Tetradecatetraen-5-one, 9,13-dimethyl- is an organic compound with the molecular formula C16H24O It is characterized by its unique structure, which includes multiple double bonds and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6,9,12-Tetradecatetraen-5-one, 9,13-dimethyl- typically involves the use of organic synthesis techniques. One common method includes the aldol condensation of appropriate aldehydes and ketones, followed by a series of dehydration and reduction reactions to form the desired compound. The reaction conditions often require the use of catalysts, such as acids or bases, to facilitate the formation of the double bonds and the ketone group.
Industrial Production Methods
In an industrial setting, the production of 1,6,9,12-Tetradecatetraen-5-one, 9,13-dimethyl- may involve large-scale organic synthesis processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,6,9,12-Tetradecatetraen-5-one, 9,13-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, or reduce the double bonds to single bonds.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1,6,9,12-Tetradecatetraen-5-one, 9,13-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects on biological systems.
Medicine: Research is conducted to explore its potential therapeutic properties and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1,6,9,12-Tetradecatetraen-5-one, 9,13-dimethyl- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic functions. The exact pathways and targets depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,6,9,12-Tetradecatetraen-5-one: Lacks the 9,13-dimethyl groups, resulting in different chemical properties and reactivity.
1,6,9,12-Tetradecatetraen-5-ol: Contains an alcohol group instead of a ketone, leading to different reactivity and applications.
1,6,9,12-Tetradecatetraen-5-al:
Uniqueness
1,6,9,12-Tetradecatetraen-5-one, 9,13-dimethyl- is unique due to its specific arrangement of double bonds and the presence of the 9,13-dimethyl groups. These structural features contribute to its distinct chemical properties and make it a valuable compound for various research applications.
Properties
CAS No. |
72927-82-3 |
|---|---|
Molecular Formula |
C16H24O |
Molecular Weight |
232.36 g/mol |
IUPAC Name |
(6E,9E)-9,13-dimethyltetradeca-1,6,9,12-tetraen-5-one |
InChI |
InChI=1S/C16H24O/c1-5-6-12-16(17)13-8-11-15(4)10-7-9-14(2)3/h5,8-10,13H,1,6-7,11-12H2,2-4H3/b13-8+,15-10+ |
InChI Key |
CDQMGJIMWCZPBY-LFLKHMTOSA-N |
Isomeric SMILES |
CC(=CC/C=C(\C)/C/C=C/C(=O)CCC=C)C |
Canonical SMILES |
CC(=CCC=C(C)CC=CC(=O)CCC=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















